
(Z)-N-(4-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(4-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H16N2O4S2 and its molecular weight is 400.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are key enzymes that are abnormally expressed in metabolic disorders like Diabetes mellitus (DM). These include α-glucosidase, α-amylase, PTP-1B, and DPP-4 . These enzymes play crucial roles in the regulation of glucose metabolism and insulin signaling, making them excellent targets for antidiabetic drug design .
Mode of Action
The compound interacts with its targets by inhibiting their activity. The reported compound predominantly exhibited good in-vitro DPP-4 inhibition . This inhibition can help regulate glucose metabolism and improve insulin sensitivity, thereby helping to manage blood glucose levels in diabetic patients .
Biochemical Pathways
The compound affects multiple biochemical pathways related to glucose metabolism and insulin signaling. By inhibiting the activity of α-glucosidase, α-amylase, PTP-1B, and DPP-4, it can help regulate the breakdown and absorption of carbohydrates, improve insulin sensitivity, and enhance glucose uptake .
Result of Action
The result of the compound’s action is the regulation of blood glucose levels. In particular, one of the potent compounds synthesized, Compound 56, emerged as an excellent glucose-uptake promotor via the hemi diaphragm of the rat . Moreover, the compounds demonstrated antidiabetic activity in STZ-induced diabetic animal model .
Properties
IUPAC Name |
N-[4-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S2/c1-11(22)20-13-4-6-14(7-5-13)21-18(24)17(27-19(21)26)10-12-3-8-15(23)16(9-12)25-2/h3-10,23H,1-2H3,(H,20,22)/b17-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSOGLMPNJYZCH-YVLHZVERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
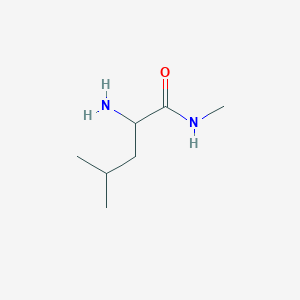
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2373762.png)
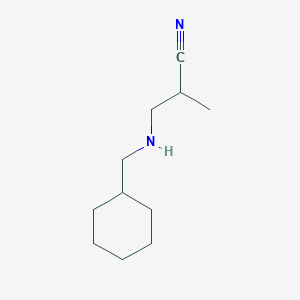
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-prop-2-ynylpiperidine-2-carboxylic acid](/img/structure/B2373765.png)
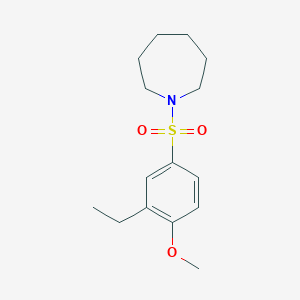
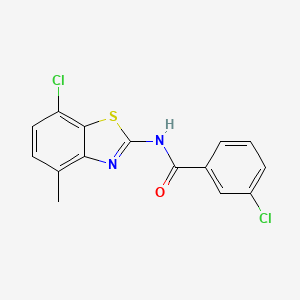


![3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2373773.png)
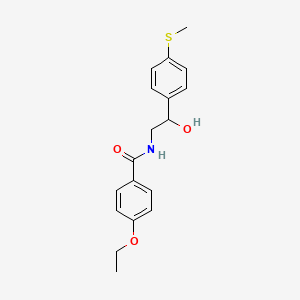
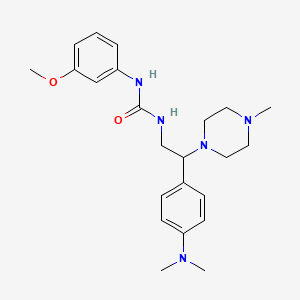
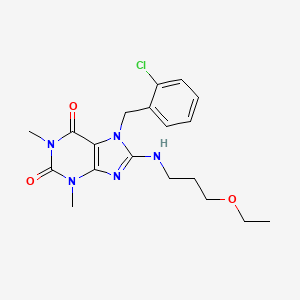
![2-(2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2373779.png)
![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/new.no-structure.jpg)
